N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
Description
This compound features a thiazole core substituted at position 4 with a 2,4-dichlorophenyl group. The propanamide side chain is modified at the β-position with a 4-fluorophenylsulfonyl moiety.
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2FN2O3S2/c19-11-1-6-14(15(20)9-11)16-10-27-18(22-16)23-17(24)7-8-28(25,26)13-4-2-12(21)3-5-13/h1-6,9-10H,7-8H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHONIJFEXMLDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a dichlorophenyl-substituted thioamide and an α-haloketone. The resulting intermediate is then subjected to sulfonylation using a fluorophenylsulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the thiazole ring.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-sulfonylated products or modified thiazole derivatives.
Substitution: Various substituted dichlorophenyl derivatives.
Scientific Research Applications
Synthesis and Characterization
The compound has been synthesized through a series of chemical reactions involving thiazole and sulfonamide derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) have been employed to confirm the structure and purity of the synthesized compound. The detailed synthesis process typically involves:
- Condensation Reactions : Combining thiazole derivatives with phenyl sulfonamides.
- Purification Techniques : Utilizing column chromatography and recrystallization to obtain pure samples.
Antiviral Activity
Recent studies have highlighted the antiviral potential of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide against SARS-CoV-2. Molecular docking studies reveal that this compound exhibits strong binding affinities to key viral proteins, such as:
- 3TNT : Binding affinity of −9.3 kcal/mol.
- 6LU7 : Binding affinity of −8.8 kcal/mol.
These findings suggest that the compound may inhibit viral replication by targeting essential proteins involved in the virus's life cycle .
Antibacterial Properties
The compound has shown promising antibacterial activity against various strains of bacteria. Studies indicate that derivatives of thiazole compounds can serve as effective antibacterial agents, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) indicates that modifications on the phenyl rings significantly influence the antibacterial efficacy .
ADMET Properties
The pharmacokinetic profile of this compound has been evaluated using ADMET (Adsorption, Distribution, Metabolism, Excretion, and Toxicity) studies. Key findings include:
- Absorption : High oral bioavailability predicted.
- Metabolism : Potential pathways identified through liver microsomes.
- Toxicity : Preliminary assessments indicate low toxicity levels in vitro.
These properties underscore the compound's potential as a therapeutic agent with favorable pharmacological characteristics .
Case Study on SARS-CoV-2 Inhibition
A recent study conducted molecular docking simulations to assess the interaction between this compound and SARS-CoV-2 proteins. The results indicated that the compound could significantly inhibit viral entry and replication, making it a candidate for further development as an antiviral drug .
Antibacterial Efficacy Against MRSA
Another study evaluated various thiazole derivatives for their antibacterial properties against MRSA. The results showed that specific modifications to the thiazole structure enhanced antibacterial activity, suggesting a potential pathway for developing new antibiotics based on this scaffold .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is not well-documented. it is likely to interact with molecular targets through its thiazole ring and aromatic substituents, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Thiazole vs. Triazole Cores: The target compound’s thiazole core (vs.
- Sulfonyl vs. Furan/Ester Groups : The 4-fluorophenylsulfonyl group in the target compound increases polarity compared to furan (Compound 31) or coumarin (Compound 13), which may influence membrane permeability .
Table 2: Reported Activities of Analogs
Key Insights :
Spectral and Electronic Comparisons
- IR Spectroscopy : The target compound’s sulfonyl group is expected to show strong ν(SO₂) bands at ~1350–1150 cm⁻¹, akin to Sch225336 . In contrast, triazole-thiones () lack C=O stretches but exhibit ν(C=S) at ~1247–1255 cm⁻¹ .
- ¹H-NMR : The amide proton in the target compound would resonate near δ 10–12 ppm, similar to Compound 13 (δ 11.86 ppm for NH) .
Biological Activity
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This compound's structure features a thiazole ring, which is known for its pharmacological potential due to its ability to interact with various biological targets.
Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to inhibit cell viability in various cancer cell lines. A study demonstrated that thiazole derivatives reduced the viability of Caco-2 colorectal cancer cells by up to 39.8% compared to untreated controls (p < 0.001) . The structure-activity relationship (SAR) analysis revealed that the presence of halogen substituents on the phenyl ring is crucial for enhancing anticancer activity .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. In vitro studies have shown that compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria. For example, certain thiazole compounds demonstrated effectiveness against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium . The minimum inhibitory concentration (MIC) values for these compounds were comparable to those of established antibiotics.
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives has been explored through their ability to inhibit cyclooxygenase enzymes. A series of related compounds showed strong inhibition of cyclooxygenase with some exhibiting significant anti-inflammatory effects in animal models . The presence of specific substituents on the thiazole ring was identified as critical for enhancing this activity.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of various thiazole derivatives, including this compound. The results indicated that this compound exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin in A549 and Caco-2 cell lines. The compound's mechanism was attributed to its ability to induce apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Spectrum
Another investigation assessed the antimicrobial spectrum of a series of thiazole derivatives against multiple pathogens. Results showed that several compounds had MIC values as low as 0.5 μg/mL against resistant strains of Candida species, indicating a strong potential for development into therapeutic agents .
Structure-Activity Relationship (SAR)
The SAR studies conducted on thiazole derivatives have highlighted several key factors influencing biological activity:
| Substituent Position | Type | Effect on Activity |
|---|---|---|
| Para position | Halogen (Cl, F) | Increased anticancer activity |
| 5-position | Alkyl groups | Enhanced antimicrobial properties |
| 1-position | Electron-withdrawing groups | Improved anti-inflammatory effects |
Q & A
Q. What are the key steps and optimal conditions for synthesizing N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Thiazole ring formation : React 2,4-dichlorophenyl-substituted thiourea with α-haloketones under reflux conditions (e.g., ethanol, 80°C) to generate the thiazole core .
Sulfonylation : Introduce the 4-fluorophenylsulfonyl group via nucleophilic substitution, using reagents like 4-fluorobenzenesulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) .
Amide coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the sulfonylpropanamide moiety to the thiazole nitrogen. Solvents such as DMF or THF are optimal for this step .
- Critical parameters : Temperature control (±2°C), inert atmosphere (N₂/Ar), and purity of intermediates (monitored via TLC or HPLC) are essential to achieve yields >70% .
Q. How is the compound characterized, and which spectroscopic techniques are most reliable for confirming its structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify substituent positions and confirm the absence of impurities. For example, the thiazole proton appears as a singlet near δ 7.5–8.0 ppm, while sulfonyl groups influence neighboring proton shifts .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (C₁₈H₁₃Cl₂FN₂O₃S₂, [M+H]⁺ = 459.3 g/mol) with <2 ppm error .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., sulfonyl S=O stretches at 1150–1350 cm⁻¹ and amide C=O at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from assay variability or off-target effects. To address this:
Standardize assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293 or HeLa) and validate target engagement via competitive binding assays .
Structure-activity relationship (SAR) studies : Compare analogs (e.g., replacing 2,4-dichlorophenyl with 4-methylphenyl) to isolate contributions of specific substituents to activity .
Molecular docking : Model interactions with proposed targets (e.g., kinases or GPCRs) using software like AutoDock Vina. For example, the sulfonyl group may form hydrogen bonds with catalytic lysine residues in enzymes .
Q. What experimental strategies can elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Pull-down assays with click chemistry : Incorporate an alkyne tag into the compound’s structure to isolate target proteins via biotin-azide conjugation and streptavidin beads .
- CRISPR-Cas9 knockout screens : Identify genes whose deletion rescues the compound’s inhibitory effects, pinpointing critical pathways .
- Metabolomic profiling : Use LC-MS to track changes in metabolites (e.g., ATP/ADP ratios) to infer effects on energy metabolism .
Q. How can researchers optimize the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer :
- pH stability assays : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. The sulfonamide group may hydrolyze under acidic conditions, necessitating prodrug strategies .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fractions. High binding (>95%) may reduce bioavailability, prompting structural modifications (e.g., adding hydrophilic groups) .
- Microsomal stability tests : Incubate with liver microsomes to assess CYP450-mediated metabolism. Co-administration with CYP inhibitors (e.g., ketoconazole) can extend half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
